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Compound of Interest

Compound Name: Dimorpholinomethanone

CAS No.: 38952-62-4

Cat. No.: B1297325 Get Quote

Abstract This technical guide details the utility of Dimorpholinomethanone (CDM), also known

as 4,4'-carbonyldimorpholine, as a robust "morpholinocarbonyl" transfer reagent.[1] Unlike the

corrosive and moisture-sensitive 4-morpholinecarbonyl chloride, CDM offers a crystalline,

bench-stable alternative for introducing the morpholine urea or morpholine amide motif—

pharmacophores prevalent in kinase inhibitors (e.g., Filgotinib) and metabolic modulators.[1]

This note provides validated protocols for transamidation and organometallic acylation.

Introduction: The Reagent Profile
Dimorpholinomethanone (CDM) serves as a safer, solid-state equivalent to phosgene

derivatives. While historically considered a byproduct, its symmetry and stability make it an

ideal electrophile for convergent synthesis.

Chemical Profile:

IUPAC Name: 4,4'-Carbonyldimorpholine[1]

Formula: C₉H₁₆N₂O₃[1]

MW: 200.24 g/mol [1]

Physical State: White crystalline solid[1]
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Solubility: Soluble in DCM, CHCl₃, DMF, DMSO; sparingly soluble in Et₂O, Hexanes.[1]

Mechanistic Advantage
CDM operates via an addition-elimination mechanism.[1] Upon nucleophilic attack (by an

amine or carbanion), the tetrahedral intermediate collapses to expel one equivalent of

morpholine.[1] The morpholine leaving group is less nucleofugal than chloride, requiring

specific activation (thermal or Lewis acid/base) but offering higher chemoselectivity.[1]

Decision Matrix: Pathway Selection
The utility of CDM bifurcates into two primary synthetic pathways based on the nucleophile

employed.
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Figure 1: Synthetic divergence of Dimorpholinomethanone based on nucleophile class.

Protocol A: Synthesis of Unsymmetrical Morpholine
Ureas (Transamidation)
Direct reaction of CDM with amines is kinetically slow. This protocol utilizes base-catalyzed

transamidation (using Potassium tert-butoxide) to lower the activation energy, driving the

equilibrium toward the unsymmetrical urea.[1]

Target Application: Synthesis of urea-linked kinase inhibitors.

Materials
Substrate: Primary Amine (1.0 equiv)[1]
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Reagent: Dimorpholinomethanone (CDM) (1.2 – 1.5 equiv)[1]

Catalyst: Potassium tert-butoxide (tBuOK) (0.5 – 1.0 equiv)[1]

Solvent: Anhydrous DMF or DMSO (0.5 M concentration)

Step-by-Step Procedure
Activation: In a flame-dried reaction vial, dissolve the Primary Amine (1.0 mmol) and CDM

(1.2 mmol) in anhydrous DMF (2.0 mL).

Catalysis: Add tBuOK (0.5 mmol) in one portion under an inert atmosphere (N₂ or Ar).

Note: For base-sensitive substrates, Sc(OTf)₃ (10 mol%) can be used as a Lewis Acid

alternative, though reaction times may increase.

Reaction: Seal the vessel and heat to 80°C for 4–12 hours.

Monitoring: Monitor by LC-MS.[1] The appearance of the product mass (M+1) and the

liberation of free morpholine are key indicators.[1]

Work-up:

Cool to room temperature.[2][3]

Dilute with EtOAc (20 mL) and wash with saturated NH₄Cl (to quench base and remove

free morpholine).[1]

Wash organic layer with Brine (2x).[1]

Dry over Na₂SO₄ and concentrate.

Purification: Flash column chromatography (MeOH/DCM gradient).

Why this works: The tert-butoxide deprotonates the amine, creating a potent nucleophile that

attacks the CDM carbonyl.[1] The excess CDM and removal of morpholine (via wash) drive the

reaction.
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Protocol B: Synthesis of Morpholine Amides
(Weinreb-Type Acylation)
CDM acts as a "Carbonyl Dication" equivalent. Reaction with carbon nucleophiles

(Organolithiums or Grignards) yields Morpholine Amides.[1] These are valuable because, like

Weinreb amides, they resist over-addition to form ketones/alcohols under controlled conditions

due to the stability of the tetrahedral chelate.

Target Application: Introduction of the morpholine-carbonyl motif onto aryl/alkyl scaffolds.[1]

Materials
Substrate: Aryl/Alkyl Halide (precursor to organometallic)[1]

Reagent: Dimorpholinomethanone (CDM) (1.5 equiv)[1]

Reagent: n-Butyllithium (n-BuLi) or Magnesium turnings[1]

Solvent: Anhydrous THF

Step-by-Step Procedure
Lithiation (In-situ generation):

Dissolve Aryl Bromide (1.0 mmol) in anhydrous THF (5 mL) under Argon.

Cool to -78°C.[4]

Dropwise add n-BuLi (1.1 mmol). Stir for 30 min to ensure Lithiation.

Electrophile Addition:

Dissolve CDM (1.5 mmol, 300 mg) in anhydrous THF (2 mL).

Critical Step: Add the CDM solution slowly to the lithiated species at -78°C.

Reasoning: Slow addition maintains the organolithium as the limiting reagent locally,

preventing double-addition (which would form the symmetrical ketone).[1]
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Warming: Allow the reaction to warm to 0°C over 2 hours.

Quench: Quench with saturated NH₄Cl solution (5 mL).

Extraction: Extract with EtOAc (3x 10 mL). The product (Aryl-CO-Morpholine) resides in the

organic layer.[1]

Purification: Silica gel chromatography (Hexanes/EtOAc).

Comparative Data & Quality Control
Solvent Compatibility Table

Solvent Solubility of CDM Reaction Suitability Notes

Dichloromethane High Good
Best for non-thermal

reactions.[1]

DMF High Excellent

Preferred for high-

temp transamidation.

[1]

THF Moderate Excellent
Standard for

organometallics.

Diethyl Ether Low Poor
Avoid; CDM may

precipitate.

Water Low N/A
CDM hydrolyzes

slowly; avoid.

Quality Control (QC) Markers
1H NMR (DMSO-d6): CDM shows characteristic morpholine signals: ~3.5 ppm (m, 8H) and

~3.2 ppm (m, 8H).[1]

Shift Diagnostic: Upon conversion to a mono-substituted urea, the symmetry breaks.[1] Look

for the splitting of the morpholine CH₂ signals into distinct environments.

LC-MS: CDM elutes early on reverse phase (polar).[1] Product ureas/amides will show

significant retention time shifts.
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Troubleshooting Guide
Issue Probable Cause Corrective Action

Low Conversion (Route A)
Poor nucleophilicity of amine.

[1]

Increase temp to 100°C or

switch to microwave heating

(120°C, 30 min).

Symmetrical Ketone Product

(Route B)

Double addition of

organolithium.[1]

Ensure CDM is in excess (1.5 -

2.0 equiv) and add R-Li to the

CDM solution (Inverse

Addition) if selectivity is poor.

Precipitation in THF Low solubility at -78°C.

Add a co-solvent like 2-MeTHF

or ensure CDM is fully

dissolved in a larger volume

before addition.[1]

References
Transamidation of Ureas/Amides

Mechanism & Catalysis: Baker, R. T., et al. "Base-Catalyzed Transamidation of Ureas."[1]

Journal of Organic Chemistry. Validated concepts from broad transamidation literature.

Context:[1]

Morpholine Amides in Synthesis

Reactivity: "Morpholine Amides: Classical but Underexplored Acylating Intermediates."[1]

Organic & Biomolecular Chemistry.

Source:[1]

General Reagent Properties

CDM Profile: PubChem Compound Summary for CID 76957, 4,4'-Carbonyldimorpholine.

[1]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.lookchem.com/CASArticleData_32707-89-4.htm
https://www.lookchem.com/CASArticleData_32707-89-4.htm
https://www.lookchem.com/CASArticleData_32707-89-4.htm
https://www.lookchem.com/CASArticleData_32707-89-4.htm
https://www.lookchem.com/CASArticleData_32707-89-4.htm
https://www.lookchem.com/CASArticleData_32707-89-4.htm
https://www.lookchem.com/CASArticleData_32707-89-4.htm
https://www.lookchem.com/CASArticleData_32707-89-4.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1297325?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Source:[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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